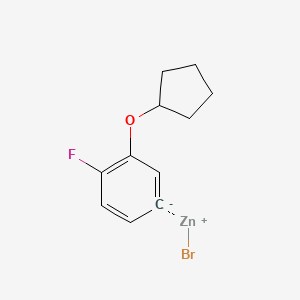![molecular formula C16H17N3O4 B14892008 6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific chemical substance but serves as a placeholder in discussions about chemical properties, reactions, and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves scaling up laboratory procedures to larger volumes. This may include continuous flow processes, batch reactors, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Hypothetical compound “N/A” can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Addition: The combination of two or more molecules to form a larger molecule.
Elimination: The removal of atoms or groups from a molecule to form a smaller molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific nature of the hypothetical compound “N/A” and the type of reaction it undergoes. For example, oxidation might yield an oxide, while substitution could produce a derivative with a different functional group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, hypothetical compounds like “N/A” are used to illustrate reaction mechanisms, predict reaction outcomes, and design new synthetic pathways. They serve as models for understanding the behavior of real chemical substances.
Biology
Medicine
Industry
Mecanismo De Acción
The mechanism of action of a hypothetical compound like “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism would depend on the structure and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “N/A” would include other hypothetical or model compounds used for illustrative purposes in scientific research. These might include generic placeholders like “X” or “Y” in chemical equations and reaction schemes.
Uniqueness
The uniqueness of “N/A” lies in its flexibility as a placeholder for any chemical entity. It allows scientists to discuss general principles and concepts without being constrained by the specifics of a real compound.
Conclusion
While “N/A” is not a real chemical substance, it plays a valuable role in scientific discussions and education. By serving as a flexible placeholder, it helps illustrate key concepts in chemistry, biology, medicine, and industry, facilitating a deeper understanding of the principles that govern chemical behavior and interactions.
Propiedades
Fórmula molecular |
C16H17N3O4 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
6-(2,5-dimethoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4/c1-17-13-9-19(8-11(13)15(20)18(2)16(17)21)12-7-10(22-3)5-6-14(12)23-4/h5-9H,1-4H3 |
Clave InChI |
XBMCMLVGAYZFJU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
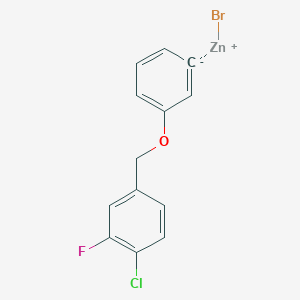
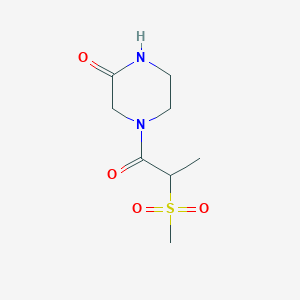

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
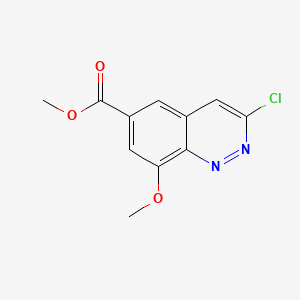
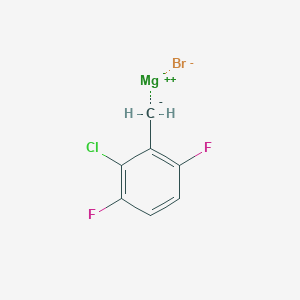


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
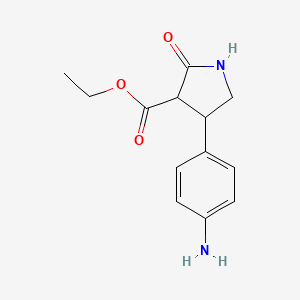
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
